molecular formula C14H16N2O4 B7341875 (2S,5R)-5-(2,3-dihydro-1H-indol-4-ylcarbamoyl)oxolane-2-carboxylic acid

(2S,5R)-5-(2,3-dihydro-1H-indol-4-ylcarbamoyl)oxolane-2-carboxylic acid

Cat. No. B7341875
M. Wt: 276.29 g/mol
InChI Key: NAHNYJBFQHXRGF-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,5R)-5-(2,3-dihydro-1H-indol-4-ylcarbamoyl)oxolane-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a chiral molecule that has unique properties, making it a promising candidate for drug development and other scientific research applications.

Mechanism of Action

The mechanism of action of (2S,5R)-5-(2,3-dihydro-1H-indol-4-ylcarbamoyl)oxolane-2-carboxylic acid is not fully understood. However, it has been observed that it inhibits the activity of certain enzymes, such as proteases and kinases, which are involved in various cellular processes. Additionally, it has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis, inhibit cell proliferation, and modulate the immune system. Additionally, it has been shown to have anti-inflammatory properties and to regulate the expression of certain genes involved in various cellular processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2S,5R)-5-(2,3-dihydro-1H-indol-4-ylcarbamoyl)oxolane-2-carboxylic acid in lab experiments is its potential to be used in the development of novel therapeutic agents. Additionally, it has been shown to be stable under various conditions, making it a suitable candidate for drug development. However, its high cost and complex synthesis method can be considered as limitations for its use in lab experiments.

Future Directions

There are several future directions for the research on (2S,5R)-5-(2,3-dihydro-1H-indol-4-ylcarbamoyl)oxolane-2-carboxylic acid. Some of the potential research areas include the development of novel therapeutic agents for the treatment of various diseases, the exploration of its potential applications in the field of immunotherapy, and the investigation of its mechanism of action. Additionally, the synthesis of analogs of this compound can be explored to enhance its properties and to develop more potent therapeutic agents.

Synthesis Methods

The synthesis of (2S,5R)-5-(2,3-dihydro-1H-indol-4-ylcarbamoyl)oxolane-2-carboxylic acid involves a multi-step process that includes various chemical reactions, such as coupling reactions, cyclization, and deprotection. The most commonly used method for its synthesis is the solid-phase peptide synthesis (SPPS) method, which is a widely accepted technique for the synthesis of peptides and small proteins.

Scientific Research Applications

(2S,5R)-5-(2,3-dihydro-1H-indol-4-ylcarbamoyl)oxolane-2-carboxylic acid has shown potential applications in various scientific research fields, including drug development, biochemistry, and medicinal chemistry. It has been extensively studied for its antitumor, antiviral, and antibacterial properties. Additionally, it has been used in the development of novel therapeutic agents for the treatment of various diseases, such as cancer, HIV, and bacterial infections.

properties

IUPAC Name

(2S,5R)-5-(2,3-dihydro-1H-indol-4-ylcarbamoyl)oxolane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c17-13(11-4-5-12(20-11)14(18)19)16-10-3-1-2-9-8(10)6-7-15-9/h1-3,11-12,15H,4-7H2,(H,16,17)(H,18,19)/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHNYJBFQHXRGF-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1C(=O)NC2=CC=CC3=C2CCN3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](O[C@H]1C(=O)NC2=CC=CC3=C2CCN3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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